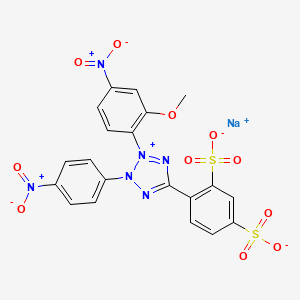

2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium Sodium Salt

概要

説明

WST-8, also known as 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium monosodium salt, is a water-soluble tetrazolium salt. It is widely used in cell viability assays, particularly in the detection of cell proliferation and cytotoxicity. The compound is reduced by cellular dehydrogenases to produce a water-soluble formazan dye, which can be quantitatively measured to determine the number of viable cells .

準備方法

合成経路と反応条件: WST-8 の合成には、特定の条件下でテトラゾリウム塩と様々な芳香族化合物を反応させることが含まれます。このプロセスには、通常、以下の手順が含まれます。

テトラゾリウム塩の形成: テトラゾリウム塩は、ジアゾニウム塩と適切な芳香族化合物を反応させることで合成されます。

カップリング反応: 次に、テトラゾリウム塩を別の芳香族化合物とカップリングして、最終的な WST-8 化合物を形成します。

工業生産方法: 工業的な環境では、WST-8 の生産は同様の合成経路に従いますが、より大規模に行われます。反応条件は、高収率と高純度が得られるように最適化されます。このプロセスには、以下が含まれます。

大規模合成: テトラゾリウム塩は、温度と pH を精密に制御して、大型反応器で合成されます。

自動化されたカップリング反応: カップリング反応は自動化されて、一貫性と効率が確保されます。

精製と品質管理: 最終生成物は、工業規模のクロマトグラフィーを使用して精製され、必要な基準を満たしていることを確認するために、厳格な品質管理が行われます.

3. 化学反応の分析

反応の種類: WST-8 は主に還元反応を起こします。この化合物は、細胞脱水素酵素によって還元されて、水溶性ホルマザン色素を形成します。 この還元は、細胞生存率アッセイにおけるこの化合物の用途において重要なステップです .

一般的な試薬と条件:

試薬: 細胞脱水素酵素、ニコチンアミドアデニンジヌクレオチド (NADH)、ニコチンアミドアデニンジヌクレオチドリン酸 (NADPH)。

条件: 反応は、通常、生理的 pH と温度 (37°C) で細胞培養培地中で行われます。

主要な生成物: WST-8 の還元によって形成される主要な生成物は、水溶性ホルマザン色素で、オレンジ色であり、マイクロプレートリーダーを使用して 450 nm で定量的に測定できます .

4. 科学研究における用途

WST-8 は、科学研究において、以下の用途など、幅広い用途を持っています。

化学: 脱水素酵素や酸化還元反応に関与する他の酵素の活性を測定するアッセイで使用されます。

生物学: 細胞培養における生細胞の数を決定するための、細胞生存率アッセイで広く使用されています。

医学: 薬物や他の化合物が細胞生存率に及ぼす影響を評価するための、細胞毒性アッセイで使用されています。

化学反応の分析

Types of Reactions: WST-8 primarily undergoes reduction reactions. The compound is reduced by cellular dehydrogenases to form a water-soluble formazan dye. This reduction is a key step in its application in cell viability assays .

Common Reagents and Conditions:

Reagents: Cellular dehydrogenases, nicotinamide adenine dinucleotide (NADH), nicotinamide adenine dinucleotide phosphate (NADPH).

Conditions: The reaction typically occurs in a cell culture medium at physiological pH and temperature (37°C).

Major Products: The major product formed from the reduction of WST-8 is a water-soluble formazan dye, which is orange in color and can be quantitatively measured using a microplate reader at 450 nm .

科学的研究の応用

Scientific Research Applications

-

Cell Viability Assays :

- WST-8 is predominantly utilized in cell viability assays to measure the metabolic activity of cells. It is favored over other tetrazolium salts due to its water solubility and the formation of a soluble formazan dye, which simplifies the measurement process.

-

Cytotoxicity Testing :

- The compound is employed to evaluate the cytotoxic effects of various drugs and compounds on different cell lines. By measuring the reduction in formazan production, researchers can ascertain the cytotoxic potential of new therapeutic agents.

-

Drug Development :

- In pharmaceutical research, WST-8 assists in screening potential drug candidates by providing insights into their efficacy and safety profiles through cell proliferation studies.

-

Enzyme Activity Studies :

- WST-8's reactivity with enzymes allows researchers to study metabolic pathways and enzyme kinetics. Its ability to participate in electron transfer reactions makes it valuable for investigating various biochemical processes.

-

Toxicology Assessments :

- The compound plays a role in toxicological evaluations, helping to determine the effects of environmental toxins or pharmaceuticals on cellular health.

Comparative Analysis with Other Tetrazolium Salts

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 3-(4-Nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium sodium salt | Lacks methoxy group | Used in similar assays but may have different solubility properties |

| 2-(4-Nitrophenyl)-3-(phenyl)-5-sulfobenzenesulfonate | Simpler structure | Less sensitive in detecting viable cells compared to WST-8 |

| 2-(2-Methoxyphenyl)-3-(phenyl)-5-sulfobenzenesulfonate | Similar core structure | May exhibit different reactivity patterns due to lack of nitro groups |

The unique combination of multiple nitro and sulfonate groups in WST-8 enhances its solubility and reactivity, making it particularly effective for specific biological assays compared to other tetrazolium salts .

Case Study 1: Evaluation of Anticancer Agents

A study investigated the efficacy of novel anticancer agents using WST-8 assays on breast cancer cell lines. The results indicated that compounds with higher lipophilicity showed increased cytotoxicity, highlighting the utility of WST-8 in drug screening processes.

Case Study 2: Assessment of Antimicrobial Activity

Another research focused on assessing the antimicrobial properties of various compounds against resistant bacterial strains. The study utilized WST-8 to quantify cell viability post-treatment, demonstrating significant reductions in viable counts correlating with increased concentrations of tested antibiotics.

作用機序

WST-8 の作用機序は、細胞脱水素酵素による還元によって水溶性ホルマザン色素が形成されることに関係しています。還元プロセスは、電子供与体として作用するニコチンアミドアデニンジヌクレオチド (NADH) とニコチンアミドアデニンジヌクレオチドリン酸 (NADPH) によって促進されます。 生成されるホルマザン色素の量は、生存細胞数に正比例するため、細胞生存率の定量的な測定が可能です .

6. 類似の化合物との比較

WST-8 は、細胞生存率アッセイで使用されるテトラゾリウム塩のファミリーの一部です。類似の化合物には、以下が含まれます。

MTT (3-(4,5-ジメチルチアゾール-2-イル)-2,5-ジフェニルテトラゾリウムブロミド): 不溶性のホルマザン生成物を生成するため、測定のために溶解する必要があります。

XTT (2,3-ビス(2-メトキシ-4-ニトロ-5-スルホフェニル)-2H-テトラゾリウム-5-カルボキサニリド): 水溶性ホルマザン生成物を生成しますが、WST-8 より感度が低いです。

MTS (3-(4,5-ジメチルチアゾール-2-イル)-5-(3-カルボキシメトキシフェニル)-2-(4-スルホフェニル)-2H-テトラゾリウム): WST-8 と似ていますが、スペクトル特性が異なります。

WST-8 の独自性:

高感度: WST-8 は、MTT や XTT より感度が高いため、細胞生存率をより正確に測定できます。

水溶性生成物: WST-8 のホルマザン生成物は水溶性であるため、溶解工程が不要です。

類似化合物との比較

WST-8 is part of a family of tetrazolium salts used in cell viability assays. Similar compounds include:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Produces an insoluble formazan product, requiring solubilization for measurement.

XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Produces a water-soluble formazan product but is less sensitive than WST-8.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Similar to WST-8 but with different spectral properties.

Uniqueness of WST-8:

Higher Sensitivity: WST-8 is more sensitive than MTT and XTT, allowing for more accurate measurement of cell viability.

Water-Soluble Product: The formazan product of WST-8 is water-soluble, eliminating the need for solubilization steps.

Stability: WST-8 is more stable than other tetrazolium salts, providing consistent results.

生物活性

Overview

2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium sodium salt, commonly referred to as WST-8, is a water-soluble tetrazolium salt extensively utilized in various biological assays. Its primary application lies in assessing cell viability and proliferation by measuring the metabolic activity of viable cells through the reduction of WST-8 to a colored formazan product.

WST-8 operates through a reduction reaction facilitated by dehydrogenases present in metabolically active cells. The compound is reduced to produce an orange-colored formazan dye, which can be quantitatively measured using spectrophotometry. The effectiveness of WST-8 is influenced by several factors, including pH, temperature, and the presence of electron mediators.

Key Points:

- Target Enzymes : Dehydrogenases (NAD(P)H-dependent enzymes).

- Biochemical Pathways : Closely associated with cellular respiration and metabolic activity.

- Formazan Production : The resulting formazan dye is soluble in aqueous solutions, allowing for easy quantification.

Applications in Research

WST-8 is primarily employed in cell viability assays, particularly in the following contexts:

- Cancer Research : Used to evaluate the cytotoxic effects of chemotherapeutic agents on cancer cell lines.

- Toxicology Studies : Assesses the impact of various substances on cell health and proliferation.

- Microbial Activity Assessment : Measures redox activity in microbial cells, providing insights into their metabolic state.

Comparative Analysis with Other Tetrazolium Salts

WST-8 has been compared with other tetrazolium salts such as MTT and XTT. Notably, WST-8 demonstrates lower cytotoxicity and higher solubility, making it preferable for certain applications.

| Tetrazolium Salt | Solubility | Cytotoxicity | Common Applications |

|---|---|---|---|

| WST-8 | High | Low | Cell viability assays |

| MTT | Low | Moderate | Viability assays |

| XTT | Moderate | High | Proliferation assays |

Case Studies and Research Findings

Several studies have highlighted the biological activity of WST-8:

- Cell Proliferation Assays : A study demonstrated that WST-8 effectively correlates with cell proliferation rates in various cancer cell lines, showing significant sensitivity to changes in metabolic activity (source not specified).

- Comparison with XTT : Research indicated that WST-8 produced a more stable dye with less background interference than XTT when used in assays involving P388 cell lines (source not specified).

- Microbial Viability Testing : The ability of WST-8 to penetrate bacterial membranes allows for accurate assessments of microbial viability, making it a valuable tool in microbiological studies (source not specified).

特性

IUPAC Name |

sodium;4-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N6O11S2.Na/c1-37-18-10-14(26(29)30)6-9-17(18)24-22-20(21-23(24)12-2-4-13(5-3-12)25(27)28)16-8-7-15(38(31,32)33)11-19(16)39(34,35)36;/h2-11H,1H3,(H-,31,32,33,34,35,36);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIVTUIKYVGDCX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]2=NC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N6NaO11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432456 | |

| Record name | Sodium 4-[3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium-5-yl]benzene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193149-74-5 | |

| Record name | Sodium 4-[3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium-5-yl]benzene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 193149-74-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does WST-8 work?

A1: WST-8 is a tetrazolium salt that is reduced to a colored formazan product by cellular dehydrogenases. [] This reduction primarily occurs outside the cell membrane, with the electron mediator 1-Methoxy PMS playing a crucial role in transferring electrons from intracellular dehydrogenases to the WST-8 molecule. [] The amount of formazan produced is directly proportional to the number of viable cells present in the sample, making it a reliable indicator of cell viability. []

Q2: What are the main applications of WST-8 in research?

A2: WST-8 is frequently used in:

- Cell proliferation assays: To assess the growth rate of cells under various conditions. []

- Cytotoxicity assays: To determine the toxic effects of compounds or treatments on cell viability. [, ]

- Drug screening: To identify potential drug candidates by evaluating their impact on cell viability and proliferation. [, ]

- Assessment of immune response: To quantify lymphocyte proliferation in response to mitogens or antigens. []

- Evaluation of semen quality: To assess sperm viability and correlate it with other sperm quality parameters. [, ]

- Microbial detection: To rapidly detect the presence of viable microorganisms in various samples, including food and water. [, ]

Q3: What is the molecular formula and weight of WST-8?

A3: The molecular formula of WST-8 is C21H16N6Na2O9S2, and its molecular weight is 606.52 g/mol.

Q4: How stable is WST-8 under different storage conditions?

A5: WST-8 is typically stored as a stable solution at -20°C, protected from light. While the exact stability data may vary depending on the manufacturer and formulation, blood samples spotted onto filter paper for G6PD deficiency screening using the WST-8 method showed decreased reactivity with prolonged storage time, especially at room temperature. []

Q5: What are some limitations of using WST-8 for cell viability assays?

A5:

- Metabolic variations: Factors affecting cellular metabolic activity, such as cell type, culture conditions, and exposure to certain substances, can influence the accuracy of WST-8-based cell counting. []

- Interference with specific compounds: Some compounds may interfere with the WST-8 assay by directly reducing the tetrazolium salt or interfering with the electron mediator, leading to inaccurate results. []

- Limited information: WST-8 primarily reflects the metabolic activity of cells, providing limited information about other cellular processes like apoptosis or necrosis. []

Q6: How does the WST-8 assay compare to other cell viability assays like MTT or XTT?

A6: WST-8 offers several advantages over MTT and XTT:

- Higher sensitivity: WST-8 generally exhibits higher sensitivity than MTT and XTT, allowing for the detection of smaller changes in cell viability. [, ]

- Water solubility: The water-soluble formazan product of WST-8 eliminates the need for a solubilization step required in MTT assays, simplifying the experimental procedure. [, ]

- Lower toxicity: WST-8 is considered less toxic to cells compared to MTT and XTT, enabling longer incubation times and reducing potential interference with cell viability measurements. [, ]

Q7: What are potential future research directions involving WST-8?

A7:

- Development of more sensitive and specific WST-8 derivatives: To further enhance the sensitivity and specificity of the assay for various applications. []

- Exploration of WST-8 applications in 3D cell culture models: To adapt the assay for use in more complex and physiologically relevant 3D cell culture systems. []

- Combination with other assays: To obtain a more comprehensive understanding of cellular responses and to validate findings from WST-8 assays. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。